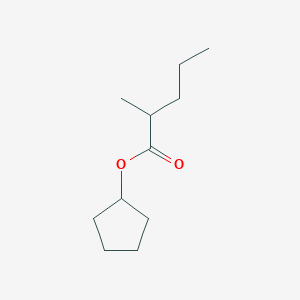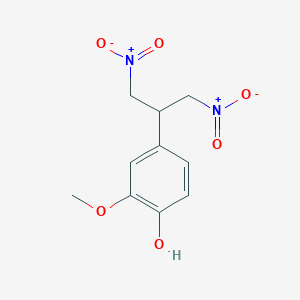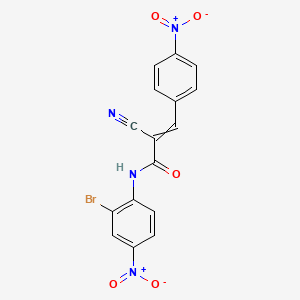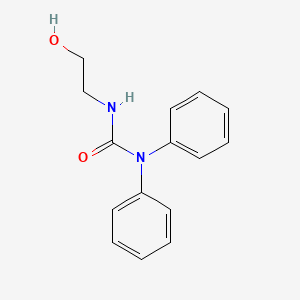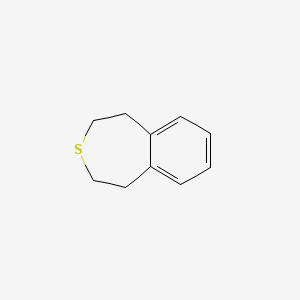
1,2,4,5-Tetrahydro-3-benzothiepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrahydro-3-benzothiepine is a heterocyclic compound that contains a sulfur atom within a seven-membered ring structure. This compound is part of the thiepine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydro-3-benzothiepine can be achieved through several methods. One common approach involves the reductive ring expansion of 4-thiochromanone oximes. This method includes the conversion of 4-thiochromanone to its N-amino derivative, followed by a Fischer reaction to yield the desired thiepine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, cyclization, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrahydro-3-benzothiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thiepines, and reduced thiepines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4,5-Tetrahydro-3-benzothiepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrahydro-3-benzothiepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The sulfur atom in the thiepine ring plays a crucial role in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrahydro-3-benzazepine: Similar in structure but contains a nitrogen atom instead of sulfur.
1,2,4,5-Tetrahydro-3-benzodiazepine: Contains two nitrogen atoms in the ring structure.
1,2,4,5-Tetrahydro-3-benzoxepine: Contains an oxygen atom in the ring structure.
Uniqueness
1,2,4,5-Tetrahydro-3-benzothiepine is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. The sulfur atom enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
7125-32-8 |
|---|---|
Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
1,2,4,5-tetrahydro-3-benzothiepine |
InChI |
InChI=1S/C10H12S/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4H,5-8H2 |
InChI Key |
PHDMYIALNFNOON-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


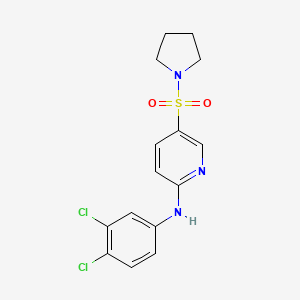
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
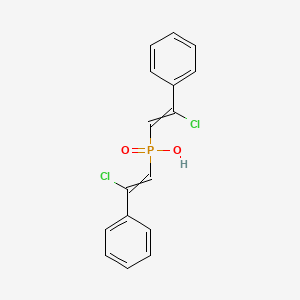
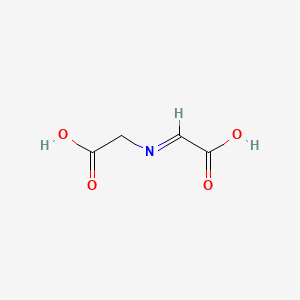



![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
